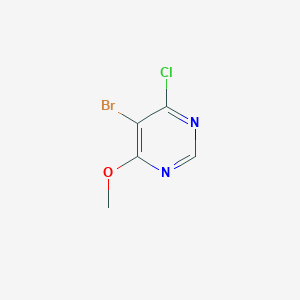

5-Bromo-4-chloro-6-methoxypyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-4-chloro-6-methoxypyrimidine is a chemical compound with the molecular formula C5H4BrClN2O . It has a molecular weight of 223.46 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4BrClN2O/c1-10-5-3 (6)4 (7)8-2-9-5/h2H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 223.46 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications

Antiviral Activity

5-Bromo-4-chloro-6-methoxypyrimidine derivatives have been explored for their potential antiviral properties. In one study, 5-substituted 2,4-diaminopyrimidine derivatives, synthesized through reactions involving bromo and chloro derivatives, exhibited marked inhibition of retrovirus replication in cell culture. These compounds, particularly the 5-methyl derivative, showed significant activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, highlighting their potential as antiretroviral agents (Hocková et al., 2003).

Chemical Synthesis and Structural Analysis

The regioselective displacement reactions of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine have been investigated, demonstrating the compound's utility in the synthesis of various pyrimidine derivatives. X-ray crystallography analysis confirmed the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, providing insights into the structural basis for the reactivity and potential applications of these derivatives in further chemical synthesis (Doulah et al., 2014).

Herbicidal Activity

Research has also explored the synthesis of deuterium-substituted pyrimidine derivatives, including this compound, for use as isotope internal standards in the quantitation of herbicide residue. This work underscores the compound's relevance in developing agricultural chemicals and understanding their environmental impact (Yang Zheng-mi, 2014).

Synthesis of Dopamine and Serotonin Receptor Antagonists

An efficient synthesis route for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, starting from this compound, has been developed. This compound is a key intermediate in the production of potent dopamine D2 and D3, and serotonin-3 (5-HT3) receptor antagonists, illustrating its importance in pharmaceutical research (Hirokawa et al., 2000).

Mechanism of Action

Target of Action

5-Bromo-4-chloro-6-methoxypyrimidine is a chemical compound that is often used as a building block in the synthesis of various complex molecules Similar compounds have been used in the synthesis of molecules targeting various biological systems .

Mode of Action

It is known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. In these reactions, the compound may interact with a palladium catalyst and an organoboron compound to form a new molecule .

Biochemical Pathways

Its use in suzuki–miyaura coupling reactions suggests it may play a role in the synthesis of various bioactive compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in Suzuki–Miyaura coupling reactions, the efficiency of the reaction can be affected by the choice of solvent, the temperature, and the presence of a base .

properties

IUPAC Name |

5-bromo-4-chloro-6-methoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCSBAREGSCKDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-Naphthyl)-5-[5-(2-thienyl)-1-naphthyl]thiophene](/img/structure/B372390.png)

![2,6,6-Trimethyl-4-(2,4,6-trimethoxyphenyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B372397.png)

![2-(1-Naphthyl)-5-[4-[5-(1-naphthyl)-2-thienyl]-1-naphthyl]thiophene](/img/structure/B372400.png)

![5-Isopropyltricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B372401.png)

![2-[2,5-dimethoxy-4-(1-methyl-1H-pyrrol-2-yl)phenyl]-1-methyl-1H-pyrrole](/img/structure/B372402.png)